

A Technical Guide to DMT-LNA-G Phosphoramidite: Synthesis, Application, and Analysis

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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DMT-LNA-G phosphoramidite**, a key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. This document details its chemical properties, synthesis, and the incorporation of LNA-G into oligonucleotides for various research and therapeutic applications. Experimental protocols and quantitative data are presented to assist researchers in the practical application of this technology.

Introduction to DMT-LNA-G Phosphoramidite

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets, increases their thermal stability, and confers resistance to nuclease degradation.

DMT-LNA-G phosphoramidite is the monomeric building block used in automated solid-phase oligonucleotide synthesis to introduce LNA guanosine residues into a growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at each synthesis cycle to allow for chain elongation. The 3'-position is modified with a

phosphoramidite moiety, which reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. The exocyclic amine of the guanine base is also protected to prevent side reactions during synthesis.

Chemical Structure and Properties

The chemical structure of **DMT-LNA-G phosphoramidite** with a dimethylformamidine (dmf) protecting group on the guanine base is shown below:

- Systematic Name: (1R,3R,4R,7S)-7-(2-(N,N-dimethylformamidine)guanin-9-yl)-1-((4,4'-dimethoxytriphenylmethoxy)methyl)-3-(2-(2-cyanoethyl)(diisopropylamino))phosphanyloxy-2,5-dioxabicyclo[2.2.1]heptane
- Molecular Formula (dmf-protected): C₄₄H₅₃N₈O₈P
- Molecular Weight (dmf-protected): 852.92 g/mol

CAS Numbers

There are two commonly encountered CAS numbers for **DMT-LNA-G phosphoramidite**, which typically differ based on the protecting group used for the exocyclic amine of the guanine base:

Protecting Group	CAS Number
Dimethylformamidine (dmf)	709541-79-2
Isobutyryl (ibu) or unspecified	207131-17-7

The choice of protecting group can influence the deprotection conditions required after oligonucleotide synthesis. The dmf group is generally more labile and can be removed under milder basic conditions compared to the ibu group.

Quantitative Data

The incorporation of LNA-G into oligonucleotides significantly impacts their physicochemical properties. The following table summarizes key quantitative data associated with LNA-G modification.

Parameter	Value	Notes
Melting Temperature (T _m) Increase per LNA-G Modification	1.5 - 4.0 °C ^[1]	The exact increase depends on the sequence context and the number of LNA modifications. ^[1]
Typical Coupling Efficiency	>99%	Similar to standard DNA phosphoramidites, though longer coupling times are often required.
Nuclease Resistance	Significantly increased	The locked ribose conformation sterically hinders nuclease access.

Experimental Protocols

Synthesis of DMT-LNA-G Phosphoramidite

The synthesis of **DMT-LNA-G phosphoramidite** is a multi-step process that starts from a suitably protected guanosine derivative. While detailed proprietary synthesis protocols are often not publicly available, the general synthetic route involves the following key steps:

- **Synthesis of the LNA-Guanosine Core:** This involves the formation of the bicyclic LNA sugar moiety and its glycosylation with a protected guanine base.
- **Protection of the 5'-Hydroxyl Group:** The 5'-hydroxyl group of the LNA-guanosine is protected with a dimethoxytrityl (DMT) group.
- **Phosphitylation of the 3'-Hydroxyl Group:** The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the 3'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.

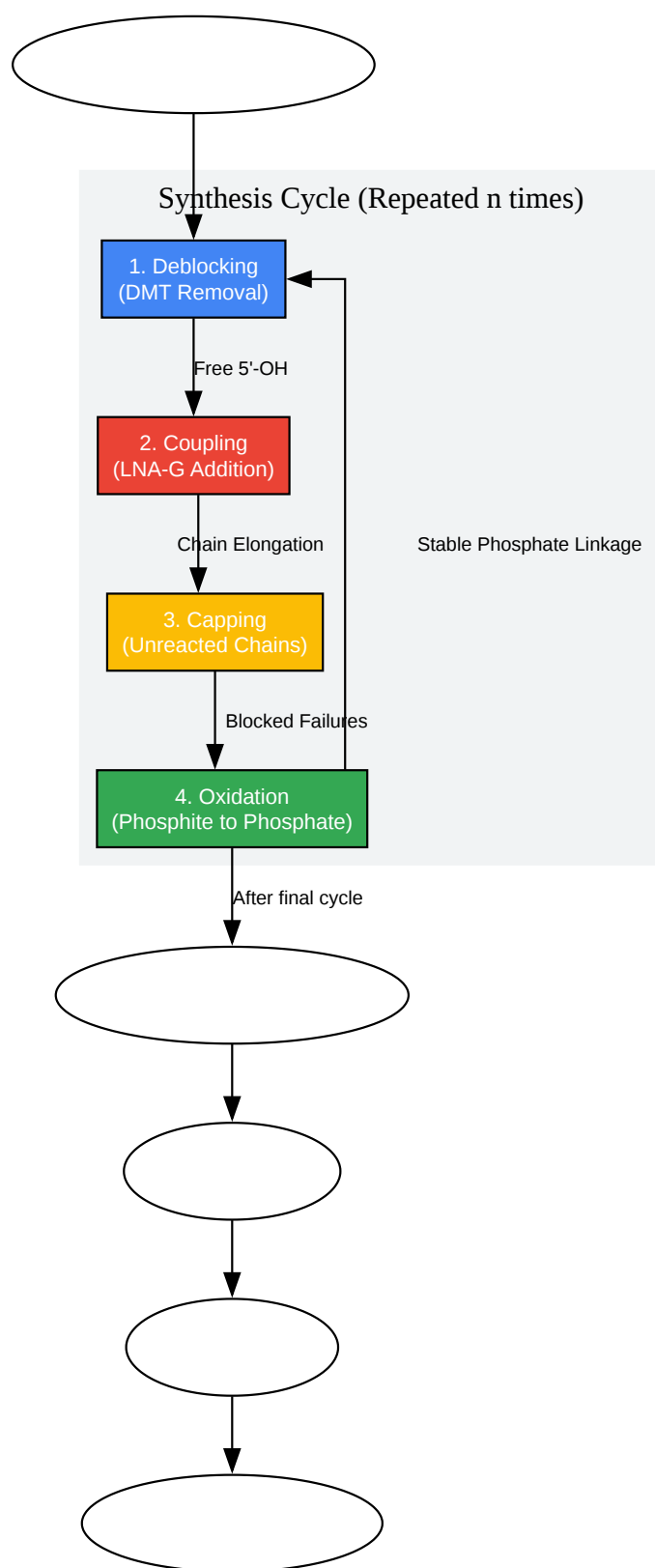
A generalized workflow for the phosphitylation step is as follows:

- The 5'-O-DMT-LNA-G (with a protected guanine base) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
- A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the solution.
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
- The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until completion.
- The reaction mixture is then quenched and worked up to isolate the crude product.
- The crude **DMT-LNA-G phosphoramidite** is purified by silica gel chromatography to yield the final high-purity product.

Solid-Phase Synthesis of LNA-G Modified Oligonucleotides

The incorporation of **DMT-LNA-G phosphoramidite** into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. However, due to the increased steric bulk of the LNA monomer, some modifications to the standard synthesis cycle are recommended.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis



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Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.

Detailed Protocol Steps:

- **Deblocking:** The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group.
- **Coupling:** The **DMT-LNA-G phosphoramidite**, dissolved in anhydrous acetonitrile, is activated with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 3-10 minutes) is generally recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency.^[2]
- **Capping:** Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.
- **Oxidation:** The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution. A longer oxidation time (e.g., 45 seconds or more) may be required for LNA-containing oligonucleotides.^[2]

These four steps are repeated for each monomer to be added to the sequence.

Cleavage, Deprotection, and Purification

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone, the nucleobases, and the 2'-hydroxyls if applicable) are removed. The choice of deprotection reagents and conditions depends on the protecting groups used. For dmf-protected guanine, milder conditions such as ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) can be used.

The crude oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying LNA-modified oligonucleotides. Both ion-exchange (AEX) and reversed-phase (RP) HPLC can be used.^[3]

HPLC Purification Protocol (General):

- **Column:** A suitable HPLC column is chosen based on the properties of the oligonucleotide. For RP-HPLC, a C18 column is commonly used.^[4] For AEX-HPLC, a column with a positively charged stationary phase is used.^[3]
- **Mobile Phase:** A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used for elution. For RP-HPLC, an ion-pairing reagent (e.g., triethylammonium acetate) is added to the mobile phase to improve the retention and separation of the negatively charged oligonucleotides.^[4]
- **Detection:** The eluting oligonucleotide is detected by UV absorbance at 260 nm.
- **Fraction Collection and Desalting:** The fractions containing the pure oligonucleotide are collected, pooled, and then desalted to remove the HPLC buffer salts.

The purity and identity of the final LNA-modified oligonucleotide are confirmed by analytical HPLC and mass spectrometry.

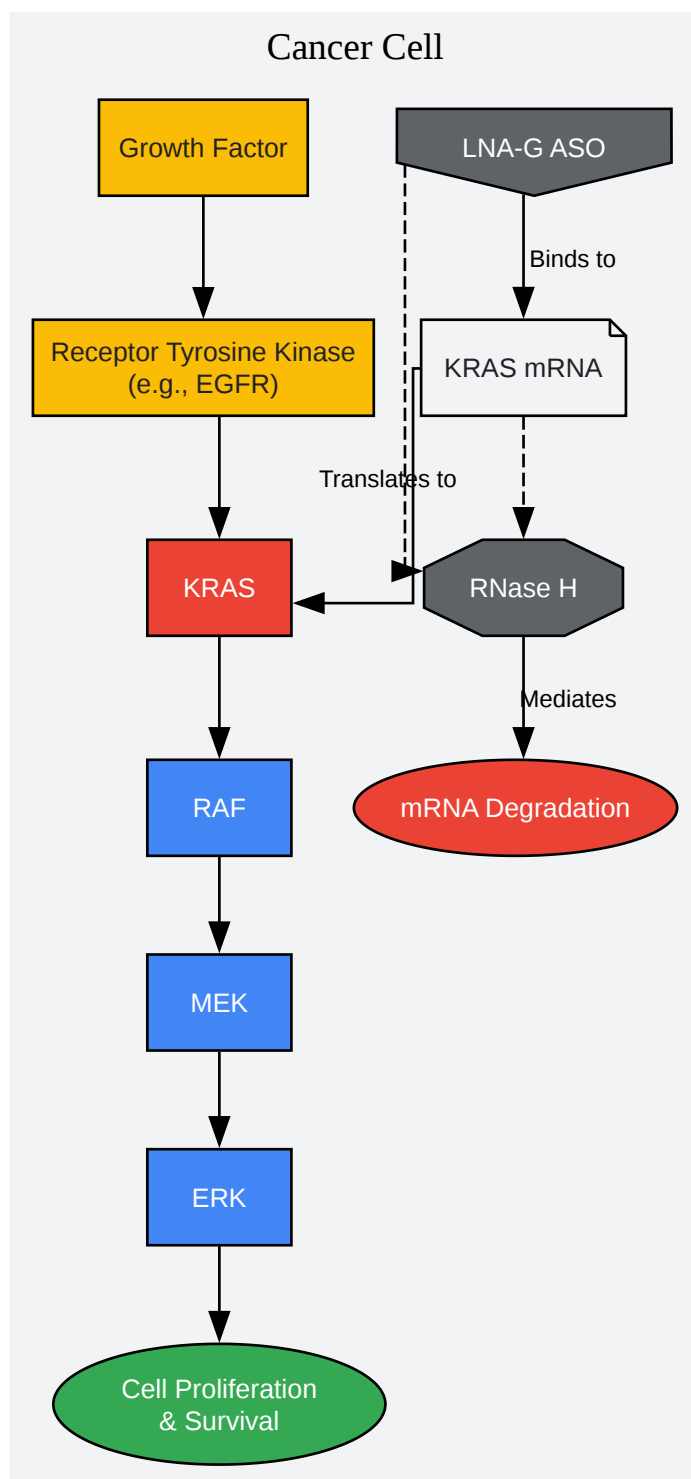
Applications in Drug Development and Research

LNA-modified oligonucleotides, including those containing LNA-G, have emerged as powerful tools in drug development and biomedical research, primarily as antisense oligonucleotides (ASOs). The high binding affinity and nuclease resistance of LNA ASOs allow for potent and specific silencing of target gene expression.

Targeting Oncogenic Signaling Pathways

LNA ASOs have been successfully employed to target key oncogenes that are difficult to inhibit with small molecules. Two prominent examples are the KRAS and STAT3 signaling pathways, which are frequently dysregulated in cancer.

KRAS Signaling Pathway and LNA ASO Intervention

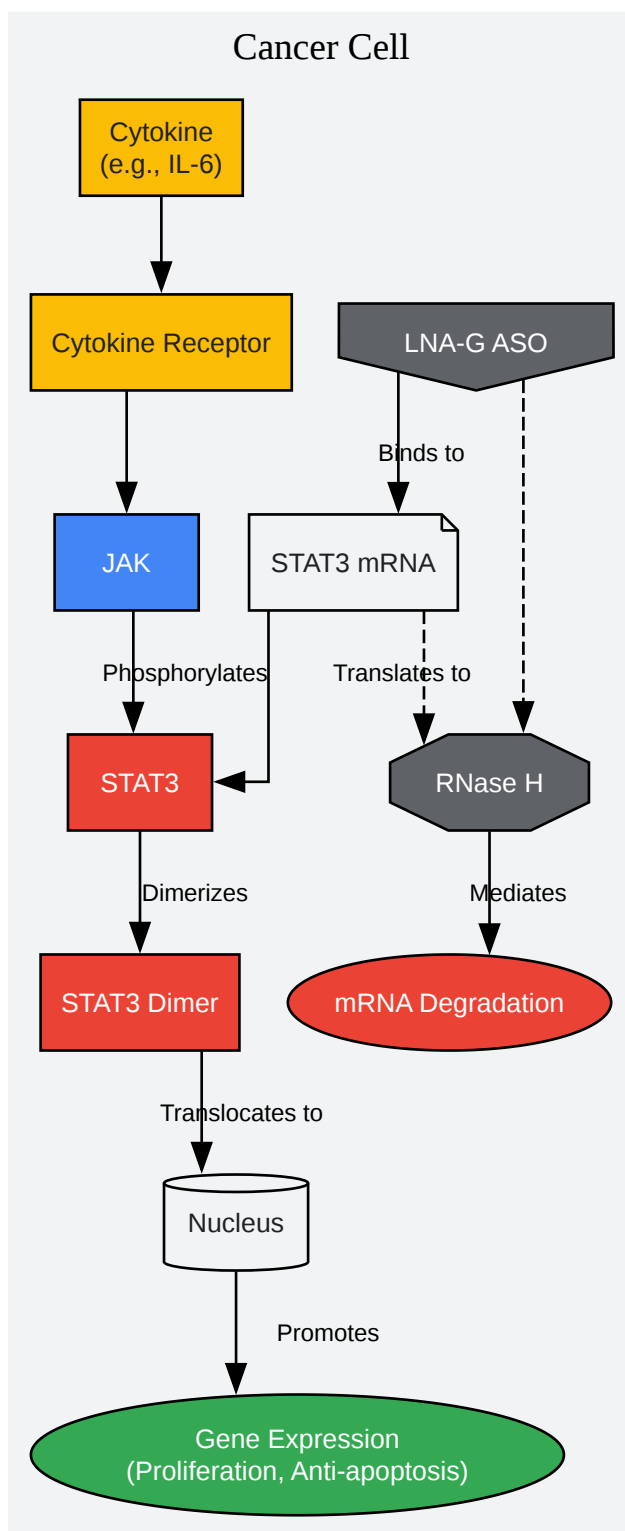


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Caption: LNA ASO targeting KRAS mRNA, leading to its degradation and inhibition of downstream signaling.

In this mechanism, an LNA ASO designed to be complementary to the KRAS mRNA binds to it, forming a DNA/RNA heteroduplex. This duplex is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of such hybrids. The degradation of the KRAS mRNA prevents the synthesis of the KRAS protein, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.[5]

STAT3 Signaling Pathway and LNA ASO Intervention



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Caption: LNA ASO targeting STAT3 mRNA, preventing STAT3 protein synthesis and inhibiting its downstream effects.

Similarly, LNA ASOs can be designed to target the mRNA of STAT3, a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell proliferation and survival.[6][7][8][9] By mediating the degradation of STAT3 mRNA, these ASOs can effectively block the STAT3 signaling pathway.

Conclusion

DMT-LNA-G phosphoramidite is an essential reagent for the synthesis of LNA-modified oligonucleotides with enhanced properties for research and therapeutic applications. The ability to incorporate LNA-G residues allows for the fine-tuning of oligonucleotide characteristics, such as binding affinity and nuclease resistance, which are critical for the development of potent and specific antisense therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in the field of oligonucleotide chemistry and drug development.

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